molecular formula C38H18N4O8 B5214421 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE

2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE

Cat. No.: B5214421
M. Wt: 658.6 g/mol
InChI Key: NGJCELJGVPZCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple isoindole and phthalimide moieties in its structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves multiple steps, including the formation of isoindole and phthalimide rings. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . This is followed by cyclization and coupling reactions to form the final compound. The reaction conditions typically involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moieties, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phthalimide groups to phthalamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, phthalamide derivatives, and substituted isoindole compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding

    Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds such as N-phenylphthalimide share structural similarities with 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE and exhibit similar chemical properties.

    Isoindole Derivatives: Compounds like isoindole-1,3-dione derivatives also share structural features and are used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its complex fused ring system and the presence of multiple functional groups. These features provide the compound with distinct chemical reactivity and biological activity, making it a valuable subject for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,6-bis(1,3-dioxo-2-phenylisoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H18N4O8/c43-31-23-13-11-21(15-25(23)33(45)39(31)19-7-3-1-4-8-19)41-35(47)27-17-29-30(18-28(27)36(41)48)38(50)42(37(29)49)22-12-14-24-26(16-22)34(46)40(32(24)44)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCELJGVPZCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC6=C(C=C5C4=O)C(=O)N(C6=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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